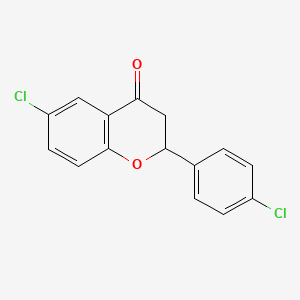

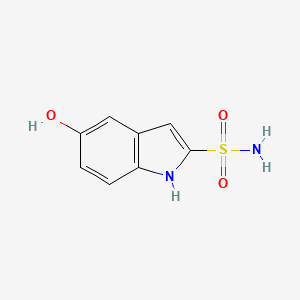

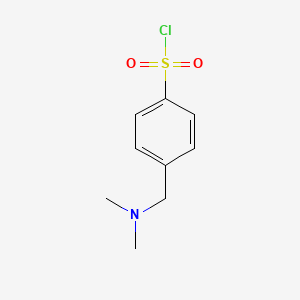

5-Hydroxy-1H-indole-2-sulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

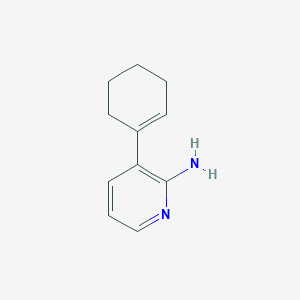

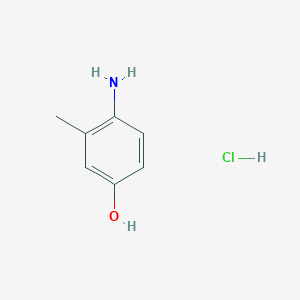

Indole and its derivatives play an important role in medicinal chemistry due to their physiological activity which includes anticancer, antitubercular, antimicrobial, antiviral, antimalarial, anti-inflammatory activities, antileishmanial agents, anti-cholinesterase, and enzyme inhibitory . The sulfonamide analogs of indole, often referred to as sulfa medicines, have recently been produced and exhibit strong antimicrobial actions .

Molecular Structure Analysis

The indole moiety constitutes a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component . Indole is a relatively weak basic chemical. This results from the delocalization of the nitrogen lone pair into the free-to-move-electronic system within the indole ring .

Physical And Chemical Properties Analysis

The formula of indole is “C 8 H 7 N” and it is also known as 1H-benzo [b] pyrrole . The emergence of indole is a colorless crystalline solid with a melting point of 52 °C and a boiling point 253 °C at 762 mm .

未来方向

The goal of current research is to present the most recent methods for synthesizing indole-sulfonamide derivatives, together with data on their reported activities and synthetic scheme . This research will help medicinal chemists rationally develop pharmacologically active derivatives of indole with sulfonamide scaffolds .

属性

CAS 编号 |

100587-64-2 |

|---|---|

产品名称 |

5-Hydroxy-1H-indole-2-sulfonamide |

分子式 |

C8H8N2O3S |

分子量 |

212.23 g/mol |

IUPAC 名称 |

5-hydroxy-1H-indole-2-sulfonamide |

InChI |

InChI=1S/C8H8N2O3S/c9-14(12,13)8-4-5-3-6(11)1-2-7(5)10-8/h1-4,10-11H,(H2,9,12,13) |

InChI 键 |

ANAPLLWRANGSPU-UHFFFAOYSA-N |

规范 SMILES |

C1=CC2=C(C=C1O)C=C(N2)S(=O)(=O)N |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-2-(6-octylbenzo[d]thiazol-2-yl)propan-1-ol](/img/structure/B8724917.png)

![Ethyl (1H-pyrazolo[3,4-b]pyridin-1-yl)acetate](/img/structure/B8724975.png)